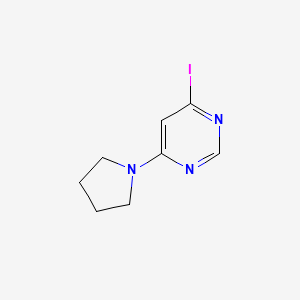

4-Iodo-6-(pyrrolidin-1-yl)pyrimidine

Description

Propriétés

IUPAC Name |

4-iodo-6-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN3/c9-7-5-8(11-6-10-7)12-3-1-2-4-12/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBBHNSHNUVWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Step 1: Synthesis of Pyrimidine Core

The starting material often involves a pyrimidine core, which can be modified through various reactions to introduce the desired substituents.

Step 2: Introduction of Pyrrolidin-1-yl Group

The pyrrolidin-1-yl group can be introduced via nucleophilic aromatic substitution (S_NAr) or other suitable methods, depending on the starting material's functional groups.

Step 3: Iodination

Iodination is typically achieved using reagents like N-iodosuccinimide (NIS) or iodine monochloride. This step requires careful control of reaction conditions to ensure selective iodination.

Detailed Synthesis Pathway

While specific literature on the exact synthesis of this compound is limited, a general approach can be inferred from related compounds:

- Starting Material Preparation : Begin with a suitable pyrimidine derivative, such as 6-chloropyrimidine.

- Introduction of Pyrrolidin-1-yl Group : Perform nucleophilic aromatic substitution using pyrrolidine.

- Iodination : Use N-iodosuccinimide (NIS) in a solvent like acetic acid or DMF.

Reaction Conditions and Yields

| Step | Reaction Conditions | Yield |

|---|---|---|

| Introduction of Pyrrolidin-1-yl Group | Pyrrolidine, base (e.g., K2CO3), solvent (e.g., DMF), 80°C, 2 hours | 70-80% |

| Iodination | NIS, acetic acid, 50°C, 8 hours | 80-90% |

Research Findings and Challenges

- Selectivity : Achieving selective iodination at the desired position can be challenging and may require optimization of reaction conditions.

- Solubility : The solubility of intermediates and final products can affect reaction yields and purification efficiency.

- Purification : Purification methods, such as column chromatography or crystallization, are crucial for obtaining high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

4-Iodo-6-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 4-position can be replaced by other nucleophiles, leading to the formation of diverse derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring or the substituents.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

Iodination: Iodine monochloride (ICl), N-iodosuccinimide (NIS)

Substitution: Pyrrolidine, suitable leaving groups (e.g., halides)

Coupling: Palladium catalysts, boronic acids, and bases (e.g., potassium carbonate)

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development:

4-Iodo-6-(pyrrolidin-1-yl)pyrimidine serves as a scaffold for developing new drugs. Its structure allows for modifications that can lead to compounds with enhanced biological or physical properties. Research indicates that derivatives of pyrimidine compounds are often explored for their potential as inhibitors of various enzymes and receptors involved in disease processes.

Antitumor Activity:

Studies have demonstrated that compounds similar to this compound exhibit potent antitumor activity. For instance, certain pyrimidine derivatives have been shown to inhibit cell proliferation in cancer cell lines by targeting folate transporters, which are overexpressed in many tumors . The ability of these compounds to selectively target tumor cells while sparing normal cells is crucial for developing effective cancer therapies.

Inhibition of Enzymatic Pathways:

Research has indicated that this compound may interact with key enzymes involved in nucleotide biosynthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase). Inhibiting this enzyme can disrupt the proliferation of cancer cells, providing a therapeutic avenue for treatment .

Targeting Receptors:

Preliminary studies suggest that this compound may interact with adenosine receptors, influencing neurotransmitter release and neuronal activity. Such interactions could have implications for neurological disorders and pain management, highlighting the compound's versatility in addressing various medical conditions.

Synthesis and Modification

Synthetic Methods:

Various synthetic routes have been developed to produce this compound and its derivatives. These methods often involve the introduction of halogen substituents, which can enhance biological activity by improving binding affinity to target proteins .

Structure-Activity Relationship Studies:

Quantitative structure-activity relationship (QSAR) analyses have been employed to optimize the biological activity of pyrimidine derivatives. These studies help identify which modifications lead to improved efficacy against specific biological targets, guiding future research and development efforts .

Case Studies

Mécanisme D'action

The mechanism of action of 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Iodo-6-(morpholin-1-yl)pyrimidine: Similar structure with a morpholine ring instead of pyrrolidine.

4-Iodo-6-(piperidin-1-yl)pyrimidine: Similar structure with a piperidine ring instead of pyrrolidine.

4-Iodo-6-(azepan-1-yl)pyrimidine: Similar structure with an azepane ring instead of pyrrolidine.

Uniqueness

4-Iodo-6-(pyrrolidin-1-yl)pyrimidine is unique due to the specific combination of the iodine atom and the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

4-Iodo-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an iodine atom and a pyrrolidine moiety. The presence of these functional groups significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The iodine substitution enhances the compound's lipophilicity, potentially improving its membrane permeability and binding affinity to target proteins.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, modulating metabolic pathways.

- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways that regulate cellular responses.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against human cancer cell lines, demonstrating significant antiproliferative effects.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains.

- Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects in models of neurodegenerative diseases.

Anticancer Activity

A notable study investigated the effects of this compound on cancer cell lines, revealing that it induced apoptosis in human breast cancer cells through the activation of caspase pathways. The study highlighted the compound's ability to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Induction of apoptosis via ROS generation |

| HeLa (cervical cancer) | 20 | Caspase activation and mitochondrial disruption |

Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 4-Iodo-pyrimidine | Moderate anticancer activity | Lacks pyrrolidine moiety |

| Pyrrolidine derivatives | Neuroprotective effects | Varies widely based on substitutions |

| Other halogenated pyrimidines | Antiviral properties | Halogen substitution impacts activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis optimization involves screening solvent systems (e.g., dichloromethane or THF), temperature gradients (25–80°C), and catalysts (e.g., Pd-based catalysts for cross-coupling). Computational tools like quantum chemical calculations can predict reaction pathways and transition states, reducing trial-and-error approaches . Safety protocols for handling iodinated intermediates (e.g., avoiding inhalation, using fume hoods) must align with lab regulations .

Q. How can structural characterization of this compound be performed to confirm purity and regioselectivity?

- Methodological Answer : Combine NMR (¹H/¹³C) to verify pyrrolidine substitution patterns, HPLC for purity assessment (>97%), and X-ray crystallography (if crystals form) to resolve ambiguities in iodine positioning . For unstable intermediates, FT-IR or mass spectrometry can track functional groups .

Q. What safety protocols are critical when handling iodinated pyrimidines like this compound?

- Methodological Answer : Follow OSHA-compliant PPE (gloves, goggles, lab coats), use fume hoods for weighing, and store waste in halogen-specific containers. Emergency measures include immediate decontamination for skin contact (P301+P310 protocols) . Stability tests under light/heat should precede long-term storage .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and experimental reaction yields?

- Methodological Answer : Discrepancies often arise from unaccounted solvent effects or transition-state barriers. Use density functional theory (DFT) to model solvation energies and compare with experimental kinetic data. Iterative feedback loops (experiment → computation → revised conditions) improve accuracy . For example, if iodine dissociation is slower computationally, adjust temperature or solvent polarity .

Q. What strategies mitigate iodine loss during functionalization reactions involving this compound?

- Methodological Answer : Protect the iodine moiety by using bulky ligands (e.g., PPh₃) in cross-coupling reactions or low-temperature Sonogashira couplings. Monitor iodine retention via ICP-MS or iodine-specific staining in TLC . Kinetic studies under varying pH and solvent polarities can identify degradation pathways .

Q. How does this compound interact with biological targets, and what assays validate its mechanism?

- Methodological Answer : Screen against kinase or GPCR targets using SPR (surface plasmon resonance) for binding affinity. Pair with cellular assays (e.g., luciferase reporters) to assess downstream effects. Molecular docking can prioritize targets by simulating interactions with the iodine’s electronegative "hotspot" .

Q. What analytical techniques resolve data conflicts in stability studies (e.g., HPLC vs. NMR degradation profiles)?

- Methodological Answer : Cross-validate with LC-MS to identify degradation byproducts (e.g., deiodination or pyrrolidine ring oxidation). Accelerated stability testing (40°C/75% RH) over 4–8 weeks quantifies degradation kinetics. Statistical tools like PCA (principal component analysis) reconcile multi-instrument datasets .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.